Methyl 2,7-dioxocycloheptane-1-carboxylate
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Overview
Description
Methyl 2,7-dioxocycloheptane-1-carboxylate is an organic compound with the molecular formula C9H12O4. It is a derivative of cycloheptanone and is characterized by the presence of two oxo groups at positions 2 and 7, and a carboxylate ester group at position 1. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,7-dioxocycloheptane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with dimethyl carbonate in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,7-dioxocycloheptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming diols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, diols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2,7-dioxocycloheptane-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2,7-dioxocycloheptane-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxo-1-cycloheptanecarboxylate: This compound is structurally similar but lacks the second oxo group at position 7.
Methyl 2-oxocyclopentanecarboxylate: A smaller ring analog with similar reactivity but different steric and electronic properties.
Uniqueness
Methyl 2,7-dioxocycloheptane-1-carboxylate is unique due to the presence of two oxo groups, which confer distinct reactivity and chemical behavior. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Properties
Molecular Formula |
C9H12O4 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
methyl 2,7-dioxocycloheptane-1-carboxylate |
InChI |
InChI=1S/C9H12O4/c1-13-9(12)8-6(10)4-2-3-5-7(8)11/h8H,2-5H2,1H3 |
InChI Key |
IIKKMFKGFVRXBK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(=O)CCCCC1=O |
Origin of Product |
United States |
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